molecular formula C19H18N2O3S B227426 N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No. B227426
M. Wt: 354.4 g/mol
InChI Key: LTBQYRSGTMQFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a thiazolidine-2,4-dione derivative and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide exhibits potent anti-inflammatory and antitumor activities. It has also been shown to exhibit antioxidant and antimicrobial properties. These effects are believed to be due to its ability to inhibit the activity of certain enzymes and signaling pathways involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide in lab experiments is its potent anti-inflammatory and antitumor activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide. One potential direction is the development of new drugs based on its potent anti-inflammatory and antitumor activities. Another direction is the study of its mechanism of action, which may lead to a better understanding of its biochemical and physiological effects. Additionally, further studies on the synthesis of this compound may lead to the development of more efficient and cost-effective methods.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide involves the reaction of 2-methylbenzylamine with ethyl 2-(2-methylphenyl)acetate in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to obtain the thionyl chloride derivative, which is further reacted with thiourea to produce the final product.

Scientific Research Applications

N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antitumor activities, making it a potential candidate for the development of new drugs.

properties

Product Name

N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H18N2O3S/c1-12-7-3-5-9-14(12)20-17(22)11-16-18(23)21(19(24)25-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3,(H,20,22)

InChI Key

LTBQYRSGTMQFTH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3C

Origin of Product

United States

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